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Compound of Interest

Compound Name: Naphthol green B

Cat. No.: B12859161 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

on the Core Anionic Properties of Naphthol Green B Dye.

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye belonging to the

acid dye group.[1] Its utility in various scientific applications, particularly in histology and protein

analysis, is fundamentally linked to its anionic characteristics. This technical guide provides a

comprehensive overview of the anionic properties of Naphthol Green B, detailing its chemical

nature, interaction with biomolecules, and relevant experimental protocols.

Chemical and Physical Properties of Naphthol
Green B
Naphthol Green B is a water-soluble, iron-complex dye.[2] Its anionic nature is conferred by

the presence of three sulfonic acid groups in its molecular structure.[1] These groups are

strong acids and are deprotonated at physiological pH, imparting a significant negative charge

to the dye molecule.

A summary of the key physical and chemical properties of Naphthol Green B is presented in

Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12859161?utm_src=pdf-interest
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.jove.com/v/54863/an-optimized-protocol-for-electrophoretic-mobility-shift-assay-using
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226320/
https://www.jove.com/v/54863/an-optimized-protocol-for-electrophoretic-mobility-shift-assay-using
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12859161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Synonyms Acid Green 1, C.I. 10020 [3]

CAS Number 19381-50-1 [3]

Molecular Formula C₃₀H₁₅FeN₃Na₃O₁₅S₃ [3][4]

Molecular Weight 878.46 g/mol [3]

Appearance Dark green to black powder [3]

Solubility
Very soluble in water and

ethanol
[3]

Absorption Maximum (λmax) 714 nm in water [3][5]

Anionic Interactions with Proteins
The foundational mechanism of action for Naphthol Green B as a biological stain is its ability

to bind to proteins through non-covalent, electrostatic interactions.[2] The negatively charged

sulfonic acid groups on the dye molecule are attracted to positively charged amino acid

residues, such as lysine and arginine, on the surface of proteins.[1] This electrostatic attraction

is the primary driver for its use in staining collagen, which is rich in basic amino acids.[1]

The binding affinity of Naphthol Green B to proteins is influenced by the pH of the solution. In

acidic environments, the amino groups of proteins are protonated, increasing their positive

charge and enhancing the electrostatic interaction with the anionic dye.[6] This pH-dependent

binding is a key factor in optimizing staining protocols.

Quantitative Analysis of Protein Binding
The interaction between Naphthol Green B and proteins has been quantitatively studied using

techniques such as fluorescence spectroscopy. The binding of the dye to bovine serum

albumin (BSA) serves as a well-characterized example. The key thermodynamic parameters

for this interaction are summarized in Table 2.
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Parameter Value Significance Reference

Binding Constant (Ka) 1.411 x 10⁵ L·mol⁻¹

Indicates a strong

binding affinity

between Naphthol

Green B and BSA.

[7]

Number of Binding

Sites (n)
~1.26

Suggests an

approximate 1:1

binding stoichiometry.

[7]

Enthalpy Change (ΔH) -5.707 kJ·mol⁻¹

The negative value

indicates that the

binding process is

exothermic.

[7]

Gibbs Free Energy

Change (ΔG)
-30.25 kJ·mol⁻¹

The negative value

signifies that the

binding is a

spontaneous process.

[7]

Entropy Change (ΔS) 79.95 J·mol⁻¹·K⁻¹

The positive value

suggests an increase

in disorder, likely due

to the release of water

molecules upon

binding.

[7]

Experimental Protocols
Histological Staining of Collagen
Naphthol Green B is frequently used as a counterstain in trichrome staining methods to

differentiate collagen from other tissue components.[8]

Objective: To stain collagen green in paraffin-embedded tissue sections.

Materials:

5 µm paraffin-embedded tissue sections
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Bouin's fluid (optional, for secondary fixation)

Weigert's iron hematoxylin

Biebrich scarlet-acid fuchsin solution

Phosphomolybdic/Phosphotungstic acid solution

Naphthol Green B solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)

1% Acetic acid solution

Ethanol series (70%, 95%, 100%)

Xylene

Resinous mounting medium

Procedure:

Deparaffinization and Rehydration:

Deparaffinize sections in xylene (2 changes, 5 minutes each).

Rehydrate through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).

Rinse in distilled water.

Nuclear Staining:

Stain in Weigert's iron hematoxylin for 10 minutes.

Wash in running tap water for 10 minutes.

Rinse in distilled water.

Cytoplasmic and Muscle Staining:

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
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Rinse in distilled water.

Differentiation and Mordanting:

Treat with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

Rinse in distilled water.

Collagen Staining:

Stain in Naphthol Green B solution for 10-20 minutes.

Rinse in 1% acetic acid solution for 1 minute.

Dehydration and Mounting:

Dehydrate through ascending grades of ethanol (70%, 95%, 100%; 2 minutes each).

Clear in xylene (2 changes, 5 minutes each).

Mount with a resinous mounting medium.

Characterization of Protein Binding by Fluorescence
Quenching
This protocol describes a general method for determining the binding parameters of Naphthol
Green B to a protein of interest, such as BSA, using fluorescence spectroscopy.

Objective: To quantify the binding affinity of Naphthol Green B to a protein.

Materials:

Fluorescence spectrophotometer

Protein solution (e.g., 1.0 x 10⁻³ M BSA in Tris-HCl buffer)

Naphthol Green B stock solution (e.g., 1.0 x 10⁻³ M in Tris-HCl buffer)

Tris-HCl buffer (pH 7.4)
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Quartz cuvettes

Procedure:

Instrument Setup:

Set the excitation wavelength of the fluorescence spectrophotometer to 280 nm (to excite

tryptophan and tyrosine residues in the protein).

Set the emission wavelength range from 300 to 450 nm.

Titration:

Pipette a known volume (e.g., 3.0 mL) of the protein solution into a quartz cuvette.

Record the initial fluorescence emission spectrum.

Successively add small aliquots of the Naphthol Green B stock solution to the protein

solution in the cuvette.

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes

before recording the fluorescence emission spectrum.

Data Analysis:

Correct the fluorescence intensity for the inner filter effect.

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine

the quenching mechanism (static or dynamic).

For static quenching, use the Lineweaver-Burk equation or a similar binding model to

calculate the binding constant (Ka) and the number of binding sites (n).

Perform the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the

thermodynamic parameters (ΔH, ΔG, and ΔS).
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Visualizing Anionic Interactions and Experimental
Workflows
Electrostatic Interaction of Naphthol Green B with
Protein
The following diagram illustrates the fundamental electrostatic interaction between the anionic

Naphthol Green B dye and a positively charged region of a protein.

Electrostatic Binding of Naphthol Green B to Protein

Protein Surface

Naphthol Green B

+ + +

Naphthol Green B

(SO₃⁻)₃

Electrostatic
Attraction

Click to download full resolution via product page

Caption: Electrostatic attraction between anionic Naphthol Green B and a protein.

Experimental Workflow for Characterizing Protein
Binding
The logical workflow for determining the binding characteristics of Naphthol Green B to a

protein using fluorescence quenching is depicted below.
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Workflow for Naphthol Green B-Protein Binding Analysis

Prepare Protein and
Naphthol Green B Solutions

Perform Fluorescence
Titration

Collect Fluorescence
Emission Spectra

Repeat at Different
Temperatures

Correct for Inner
Filter Effect

Analyze Data using
Stern-Volmer & Binding Models

Determine Binding Constant (Ka)
& Number of Binding Sites (n)

Calculate Thermodynamic
Parameters (ΔH, ΔG, ΔS)

Click to download full resolution via product page

Caption: Experimental workflow for determining Naphthol Green B-protein binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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